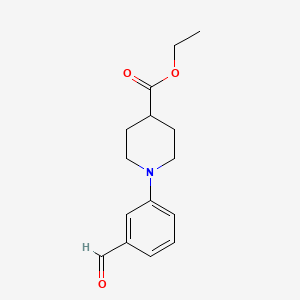
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring substituted with a formyl group at the 3-position and a carboxylic acid group at the 4-position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Formyl Group: The formyl group can be introduced via a formylation reaction, often using reagents such as formic acid or formyl chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, using reagents like carbon dioxide or carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving electrophiles such as halogens or nitro groups.
Major Products
Oxidation: 1-(3-Carboxy-phenyl)-piperidine-4-carboxylic acid.
Reduction: 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Formyl-phenyl)-piperidine-4-carboxylic acid: Similar structure but with the formyl group at the 4-position.
1-(3-Carboxy-phenyl)-piperidine-4-carboxylic acid: Oxidized form of the compound.
1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid: Reduced form of the compound.
Uniqueness
1-(3-Formyl-phenyl)-piperidine-4-carboxylic acid e is unique due to the presence of both a formyl and a carboxylic acid group on the piperidine ring, providing a versatile platform for further chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
ethyl 1-(3-formylphenyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10-11,13H,2,6-9H2,1H3 |
Clé InChI |
UZYHRBFOMNLNBK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(4-bromophenyl)-2-[(2,6-dichlorophenyl)formamido]propanoate](/img/structure/B12439088.png)

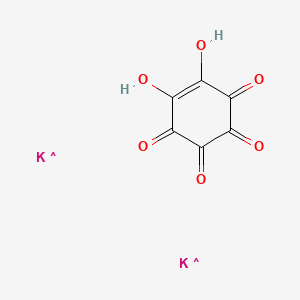
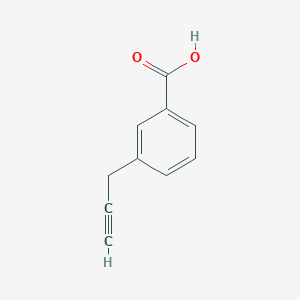

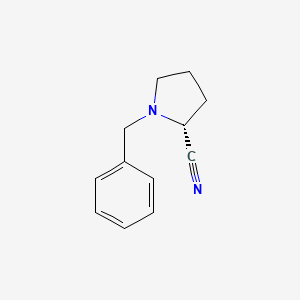
![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(3-fluoro-phenyl)-acetic acid](/img/structure/B12439119.png)
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)

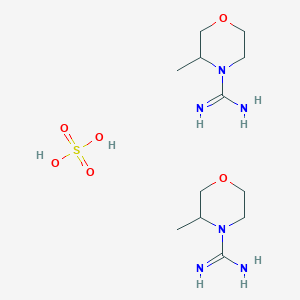
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
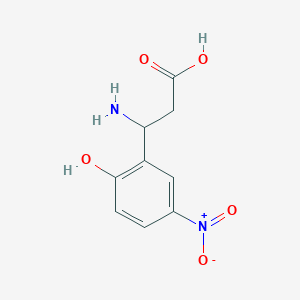
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
